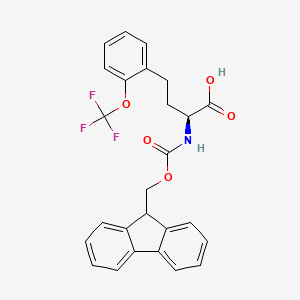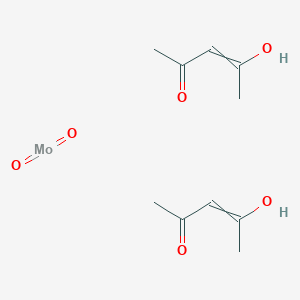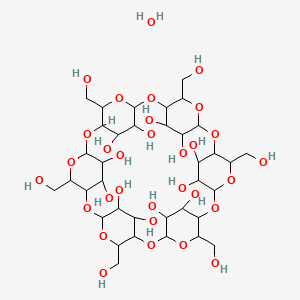
Azanium;nickel;sulfate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as green or blue-green crystals and is slightly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanium;nickel;sulfate;hexahydrate can be synthesized through the reaction of nickel sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of nickel sulfate and ammonium sulfate in water, followed by slow evaporation of the solution to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soil, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate . This approach is environmentally friendly and sustainable, as it reduces the need for traditional mining methods.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;nickel;sulfate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.
Substitution Reactions: The ammonium ions in the compound can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction reactions may yield nickel metal, while oxidation reactions can produce nickel oxides .
Wissenschaftliche Forschungsanwendungen
Azanium;nickel;sulfate;hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: The compound is used in studies involving nickel metabolism and its effects on biological systems.
Medicine: Research on the compound’s potential therapeutic applications, such as its use in nickel-based drugs, is ongoing.
Industry: It is used in electroplating processes, battery manufacturing, and as a precursor for other nickel compounds
Wirkmechanismus
The mechanism of action of azanium;nickel;sulfate;hexahydrate involves the interaction of nickel ions with various molecular targets. In biological systems, nickel ions can bind to proteins and enzymes, affecting their structure and function. This binding can lead to changes in cellular processes and pathways, influencing the overall physiological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) sulfate: Similar to azanium;nickel;sulfate;hexahydrate but lacks the ammonium ions and water of hydration.
Cobalt(II) sulfate: Similar in structure and properties but contains cobalt instead of nickel.
Copper(II) sulfate: Another similar compound with copper as the central metal ion.
Uniqueness
This compound is unique due to its combination of ammonium and nickel ions, along with its hexahydrate form. This combination imparts specific properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
H16NNiO10S- |
|---|---|
Molekulargewicht |
280.89 g/mol |
IUPAC-Name |
azanium;nickel;sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/p-1 |
InChI-Schlüssel |
HWCUOVSXIZNDFC-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)

![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)
